Para-Cyano Group Enables Unique Spectroscopic Probing and Synthetic Diversification vs. Non-Functionalized Analogs
The para-cyano group in Fmoc-L-4-cyanophenylalanine serves as an intrinsic infrared spectroscopic probe with a distinct nitrile stretching vibration, a feature absent in unsubstituted Fmoc-Phe-OH or halogenated analogs such as Fmoc-Phe(4-F)-OH . This vibrational signature enables the use of 2D IR vibrational echo spectroscopy to measure peptide and protein dynamics without requiring additional labeling steps [1]. Additionally, the nitrile group functions as a versatile synthetic handle for post-translational modifications, including [3+2] cycloaddition with azides to yield tetrazole derivatives, a transformation that Fmoc-Phe-OH, Fmoc-Phe(4-F)-OH, and Fmoc-Phe(4-Cl)-OH cannot undergo [2].
| Evidence Dimension | Spectroscopic and synthetic functionality of the para-position substituent |
|---|---|
| Target Compound Data | C≡N stretch IR signature; enables [3+2] cycloaddition to form tetrazole; εₘₒₗₐᵣ (240 nm) = 13,000 M⁻¹ cm⁻¹ |
| Comparator Or Baseline | Fmoc-Phe-OH (unsubstituted): no IR probe, no cycloaddition handle; Fmoc-Phe(4-F)-OH: no IR probe, no cycloaddition; Fmoc-Phe(4-Cl)-OH: no IR probe, no cycloaddition |
| Quantified Difference | Target possesses a spectroscopically active nitrile group enabling direct 2D IR dynamics measurements and orthogonal chemical diversification via cycloaddition; comparators lack both functionalities. |
| Conditions | IR spectroscopy in aqueous or organic media; SPPS incorporation into peptides followed by [3+2] cycloaddition with trimethyltin azide in toluene |
Why This Matters
Procurement of this compound enables dual-use research workflows (biophysical interrogation via 2D IR and subsequent chemical diversification) that are inaccessible with unsubstituted or halogenated phenylalanine building blocks.
- [1] Culik, R. M., et al. (2012). Ribonuclease S Dynamics Measured Using a Nitrile Label with 2D IR Vibrational Echo Spectroscopy. Academia.edu. https://www.academia.edu/ View Source
- [2] McMurray, J. S., Khabashesku, O., Birtwistle, J. S., & Wang, W. (2000). Convenient preparation of 4-(tetrazol-5-yl)-phenylalanine for use in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 41(34), 6555–6558. View Source
